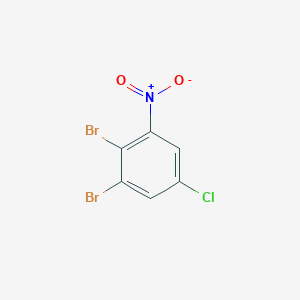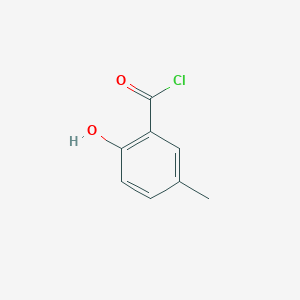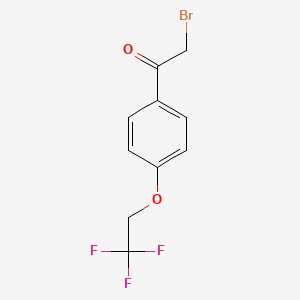
4-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the bromination of acetophenone derivatives. A common method includes the reaction of acetophenone with bromine in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out in an anhydrous ether solution, and the product is purified by recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoroethoxy group enhances the electrophilicity of the phenacyl bromide, making it more reactive towards nucleophilic substitution. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that can be studied for their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Lacks the trifluoroethoxy group, making it less reactive.
2-(2,2,2-Trifluoroethoxy)phenacyl Bromide: Similar structure but with the trifluoroethoxy group in a different position.
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenacyl bromide is unique due to the presence of the trifluoroethoxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C10H8BrF3O2 |
|---|---|
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
2-bromo-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-9(15)7-1-3-8(4-2-7)16-6-10(12,13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
SXEKKDGVUYRWQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


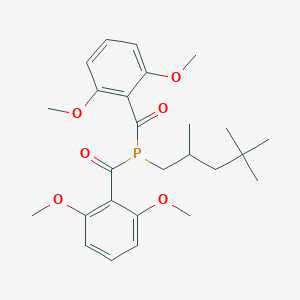
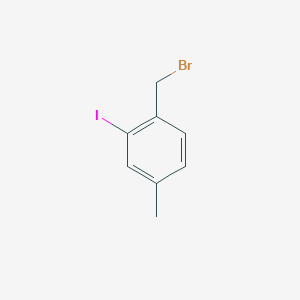
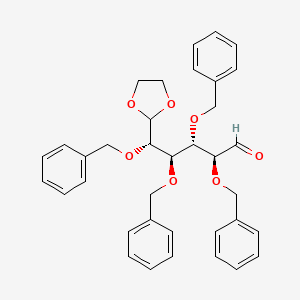
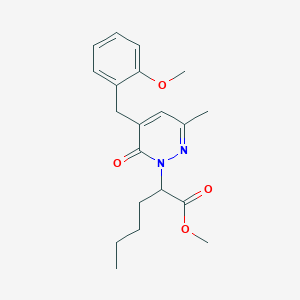
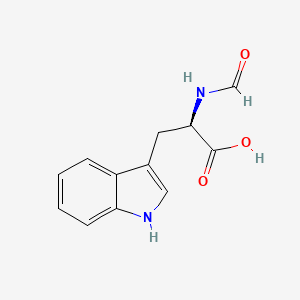

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
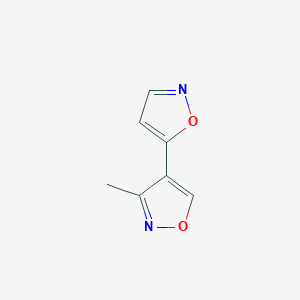


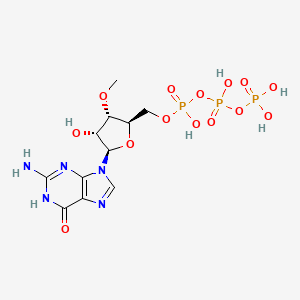
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
